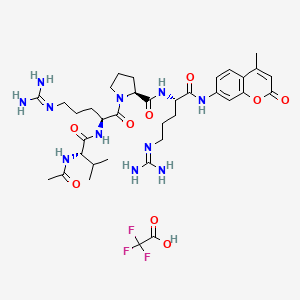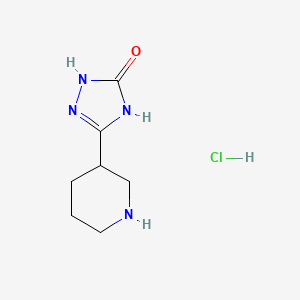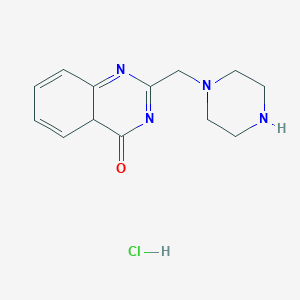
Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate
Übersicht
Beschreibung
Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate is a useful research compound. Its molecular formula is C36H52F3N11O9 and its molecular weight is 839.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate is Arabidopsis thaliana metacaspase-9 (AtMC9) . Metacaspases are a type of protease, a group of enzymes whose main function is to break down proteins. AtMC9, in particular, is involved in programmed cell death in plants .
Mode of Action
This compound acts as a fluorogenic substrate for AtMC9 . This means that the compound is normally non-fluorescent, but upon cleavage by AtMC9, it releases a fluorescent signal. This property allows researchers to measure the activity of AtMC9 in real-time .
Biochemical Pathways
Given its role as a substrate for atmc9, it is likely involved in the pathways related toprogrammed cell death in plants
Pharmacokinetics
As a peptide substrate, it is likely to be rapidly metabolized and cleared from the body. Its bioavailability would depend on factors such as the route of administration and the presence of any delivery systems.
Result of Action
The cleavage of this compound by AtMC9 results in the release of a fluorescent signal . This allows researchers to monitor the activity of AtMC9 in real-time, providing valuable insights into the role of this enzyme in programmed cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the enzyme activity and thus the cleavage of the substrate. Furthermore, the compound should be stored at temperatures below -15°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate plays a crucial role in biochemical reactions, primarily serving as a substrate for various proteases. One notable interaction is with metacaspase-9 from Arabidopsis thaliana, where it acts as a fluorogenic substrate. The interaction between this compound and metacaspase-9 is characterized by a high catalytic efficiency (kcat/Km = 4.6 × 10⁵ M⁻¹s⁻¹) . This compound is also used to measure caspase activity during apoptosis induction in intact cells .
Cellular Effects
This compound influences various cellular processes, particularly those involving proteolytic enzymes. In apoptosis, the compound is used to monitor caspase activity, which is crucial for programmed cell death. By serving as a substrate for caspases, this compound helps researchers understand the dynamics of cell signaling pathways, gene expression, and cellular metabolism during apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with proteases. When these enzymes cleave the peptide bond between the arginine and AMC, the fluorescent AMC moiety is released, allowing for the quantification of enzyme activity. This mechanism is particularly useful for studying enzyme kinetics and inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at temperatures below -15°C . Its stability and activity can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Long-term studies have shown that the compound remains effective in measuring enzyme activity over extended periods, provided it is stored and handled correctly .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At optimal concentrations, the compound effectively measures protease activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or interference with normal cellular functions. Careful dosage optimization is essential to ensure accurate and reliable results in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolysis. The compound interacts with enzymes such as caspases and metacaspases, which play critical roles in protein degradation and apoptosis. These interactions can affect metabolic flux and the levels of various metabolites, providing insights into cellular metabolism and enzyme regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its availability for enzymatic reactions. Understanding these transport mechanisms is crucial for optimizing the use of the compound in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target enzymes. This localization is essential for its activity and function in measuring protease activity and studying cellular processes .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N11O7.C2HF3O2/c1-18(2)28(41-20(4)46)31(50)44-24(9-6-14-40-34(37)38)32(51)45-15-7-10-25(45)30(49)43-23(8-5-13-39-33(35)36)29(48)42-21-11-12-22-19(3)16-27(47)52-26(22)17-21;3-2(4,5)1(6)7/h11-12,16-18,23-25,28H,5-10,13-15H2,1-4H3,(H,41,46)(H,42,48)(H,43,49)(H,44,50)(H4,35,36,39)(H4,37,38,40);(H,6,7)/t23-,24-,25-,28-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFMWDQLNKKSM-XQVKXODCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52F3N11O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)







![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)

